molecular formula C11H14BrNOS B1386290 1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine CAS No. 1153023-06-3

1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine

Cat. No.: B1386290
CAS No.: 1153023-06-3
M. Wt: 288.21 g/mol
InChI Key: ZKOYSDRTZYGWCV-UHFFFAOYSA-N
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Description

1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine typically involves the bromination of thiophene followed by acylation and subsequent reaction with 4-methylpiperidine. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Acylation: The brominated thiophene is then subjected to acylation using an appropriate acyl chloride, such as 3-chloropropionyl chloride, in the presence of a base like pyridine.

    Reaction with 4-Methylpiperidine: The acylated product is then reacted with 4-methylpiperidine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the piperidine moiety.

    Coupling Reactions: The brominated thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium phosphate.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with changes in the oxidation state of the thiophene ring or piperidine moiety.

    Coupling Reactions: More complex thiophene-based structures with extended conjugation or additional functional groups.

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Material Science: The unique electronic properties of the thiophene ring make the compound suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: The compound can be used to study the interactions of thiophene-based molecules with biological targets, such as enzymes or receptors.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated thiophene ring can participate in π-π interactions or hydrogen bonding with biological macromolecules, while the piperidine moiety can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a chlorine atom instead of bromine.

    1-(5-Methylthiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a methyl group instead of bromine.

    1-(5-Nitrothiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, providing versatility in chemical synthesis and applications.

Properties

IUPAC Name

(5-bromothiophen-3-yl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-8-2-4-13(5-3-8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYSDRTZYGWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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